2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
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Description
2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H13N5O and its molecular weight is 291.314. The purity is usually 95%.
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Scientific Research Applications
HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibition
One notable application involves the design of inhibitors targeting the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. These inhibitors are based on the 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile scaffold, demonstrating a unique binding mode characterized by a monodentate interaction with the active site Fe2+ ion. This interaction is facilitated by the triazolo N1 atom, while the benzonitrile group accepts a hydrogen-bonding interaction. Such inhibitors exhibit potent PHD-1 inhibition alongside favorable physicochemical and pharmacokinetic properties (Ahmed et al., 2017).
Metal Complex Synthesis
Another application includes the synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes. In this context, the compound acts as a ligand to form mononuclear complexes with notable structural characteristics. These complexes are synthesized through reactions with specific ruthenium and iridium compounds, where the nitrile group remains as a free pendant, not participating in the complexation but contributing to the overall structural configuration (Sairem et al., 2012).
Fungicidal Activity
Research into novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety reveals potential fungicidal applications. These compounds, characterized by their structural integrity through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have exhibited moderate to high antifungal activities against various phytopathogens. Specifically, certain derivatives have shown broad-spectrum antifungal activities, comparable to commercial fungicides, which underscores their potential as new fungicidal agents (Bai et al., 2020).
Properties
IUPAC Name |
2-[(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-20-15(14-8-4-5-9-18-14)19-21(16(20)22)11-13-7-3-2-6-12(13)10-17/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGRTISURNWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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